Kenganthranol A

Description

Structure

3D Structure

Properties

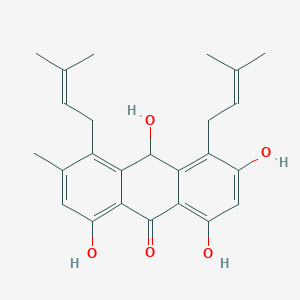

Molecular Formula |

C25H28O5 |

|---|---|

Molecular Weight |

408.5 g/mol |

IUPAC Name |

1,3,8,10-tetrahydroxy-6-methyl-4,5-bis(3-methylbut-2-enyl)-10H-anthracen-9-one |

InChI |

InChI=1S/C25H28O5/c1-12(2)6-8-15-14(5)10-18(27)22-20(15)24(29)21-16(9-7-13(3)4)17(26)11-19(28)23(21)25(22)30/h6-7,10-11,24,26-29H,8-9H2,1-5H3 |

InChI Key |

HDMVLEWLWPOMNK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C2C(=C1CC=C(C)C)C(C3=C(C(=CC(=C3C2=O)O)O)CC=C(C)C)O)O |

Synonyms |

kenganthranol A |

Origin of Product |

United States |

Foundational & Exploratory

Kenganthranol A: A Technical Guide to its Discovery, Origin, and Biological Activity

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Kenganthranol A, a prenylated anthranol natural product. It details the discovery of this compound, its natural origin, and its initial characterization as a potent α-glucosidase inhibitor. This document consolidates the available scientific data, presenting it in a structured format to facilitate understanding and further research. Key experimental methodologies are outlined, and logical workflows are visualized to provide a clear and concise reference for professionals in the fields of natural product chemistry, pharmacology, and drug development.

Introduction

This compound is a member of the growing class of prenylated anthranols, a group of secondary metabolites that have garnered significant interest for their diverse biological activities. The discovery of this compound has contributed to the understanding of the chemical diversity within the plant kingdom and has identified a promising scaffold for the development of new therapeutic agents, particularly for metabolic disorders such as diabetes.

Discovery and Origin

This compound was first reported in 2005 by Kouam et al. as a novel natural product isolated from the stem bark of Harungana madagascariensis Lam. ex Poir. (Hypericaceae). This plant is native to Africa and has a history of use in traditional medicine for treating a variety of ailments. Subsequent research by Johnson et al. in 2016 further confirmed the presence of this compound in the leaves of the same plant species, and its structure was definitively established through single-crystal X-ray diffraction analysis[1].

The isolation of this compound, along with its congeners Kenganthranols B and C, highlighted the rich and unique phytochemical profile of Harungana madagascariensis.

Physicochemical Properties

While detailed physicochemical data for this compound is not extensively published, its classification as a prenylated anthranol suggests it is a relatively lipophilic molecule with a polycyclic aromatic core. The presence of hydroxyl and prenyl groups influences its solubility and potential for intermolecular interactions.

Experimental Protocols

Isolation of this compound

The following is a generalized protocol for the isolation of this compound from Harungana madagascariensis, based on typical methods for the extraction of prenylated anthranols from this plant genus.

4.1.1. Plant Material Collection and Preparation

-

The stem bark or leaves of Harungana madagascariensis are collected and air-dried in the shade.

-

The dried plant material is ground into a coarse powder to increase the surface area for extraction.

4.1.2. Extraction

-

The powdered plant material is subjected to sequential extraction with solvents of increasing polarity, typically starting with a nonpolar solvent like hexane, followed by ethyl acetate, and then methanol.

-

The hexane extract is often the primary source of this compound. The extraction is typically performed at room temperature with agitation over a period of 24-48 hours.

-

The resulting extract is filtered and concentrated under reduced pressure using a rotary evaporator.

4.1.3. Chromatographic Purification

-

The crude hexane extract is subjected to column chromatography on silica gel.

-

A gradient elution system is employed, starting with a nonpolar solvent (e.g., n-hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate).

-

Fractions are collected and monitored by thin-layer chromatography (TLC) using an appropriate solvent system and visualization reagent (e.g., UV light, vanillin-sulfuric acid).

-

Fractions containing compounds with similar TLC profiles are pooled.

-

Further purification of the this compound-containing fractions is achieved through repeated column chromatography, often using different stationary phases (e.g., Sephadex LH-20) or high-performance liquid chromatography (HPLC) to yield the pure compound.

Structure Elucidation

The structure of this compound was elucidated using a combination of spectroscopic techniques:

-

1D NMR: ¹H and ¹³C NMR spectra provide information on the number and types of protons and carbons in the molecule, as well as their chemical environments.

-

2D NMR: Techniques such as COSY, HSQC, and HMBC are used to establish correlations between protons and carbons, allowing for the assembly of the molecular framework.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular formula of the compound.

-

Single-Crystal X-ray Diffraction: This technique provides the definitive three-dimensional structure of the molecule in the solid state[1].

α-Glucosidase Inhibition Assay

The following is a generalized protocol for assessing the α-glucosidase inhibitory activity of this compound.

4.3.1. Reagents and Materials

-

α-Glucosidase from Saccharomyces cerevisiae

-

p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate

-

Phosphate buffer (pH 6.8)

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

Acarbose (as a positive control)

-

96-well microplate reader

4.3.2. Assay Procedure

-

A solution of α-glucosidase in phosphate buffer is prepared.

-

Various concentrations of this compound and acarbose are prepared by serial dilution.

-

In a 96-well plate, the enzyme solution is pre-incubated with the test compound (this compound or acarbose) or vehicle control for a defined period (e.g., 10 minutes) at a specific temperature (e.g., 37°C).

-

The reaction is initiated by the addition of the substrate, pNPG.

-

The plate is incubated for a further period (e.g., 20 minutes) at the same temperature.

-

The reaction is stopped by the addition of a basic solution (e.g., sodium carbonate).

-

The absorbance of the released p-nitrophenol is measured at 405 nm using a microplate reader.

-

The percentage of inhibition is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

-

The IC₅₀ value (the concentration of the inhibitor required to inhibit 50% of the enzyme activity) is determined by plotting the percentage of inhibition against the inhibitor concentration.

Biological Activity

This compound has been identified as a potent inhibitor of α-glucosidase.

Quantitative Data

| Compound | Biological Target | IC₅₀ Value | Reference |

| This compound | α-Glucosidase | 1.2 µM | [1] |

Signaling Pathways and Workflows

While the specific signaling pathways modulated by this compound have not been elucidated, its activity as an α-glucosidase inhibitor places it within the therapeutic area of metabolic disease management. The following diagrams illustrate the general workflow for the discovery of natural products like this compound and the mechanism of α-glucosidase inhibition.

References

Kenganthranol A: A Technical Guide to its Natural Source and Isolation

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: Kenganthranol A remains an elusive member of the anthranoid family of natural products. Despite the characterization of several analogues, specific details regarding the natural source, isolation, and biological activity of this compound are not available in current scientific literature. This technical guide, therefore, focuses on a representative and closely related analogue, Kenganthranol B , to provide a comprehensive overview of the isolation and purification methodologies from its primary natural source. Furthermore, based on the known biological activities of anthranoids and related phenolic compounds, a hypothetical signaling pathway is proposed to stimulate further research into the pharmacological potential of this class of molecules.

Natural Source and Distribution

Kenganthranol B has been successfully isolated from the leaves of Psorospermum aurantiacum Engl., a plant belonging to the Hypericaceae family.[1] This plant is utilized in traditional medicine in Cameroon and other African regions for treating a variety of ailments, including microbial infections and gastrointestinal disorders.[1] While various parts of the Psorospermum genus are known to produce a rich diversity of secondary metabolites, the leaves have been confirmed as a viable source for obtaining Kenganthranol B.[1][2]

Isolation of Kenganthranol B: A Detailed Protocol

The following protocol for the isolation of Kenganthranol B is based on the successful methodology reported in the scientific literature.[1]

Plant Material Collection and Preparation

-

Collection: The leaves of Psorospermum aurantiacum are collected from their natural habitat. For the purpose of reproducibility, it is recommended to note the geographical location and time of collection.

-

Drying and Pulverization: The collected leaves are air-dried at room temperature to a constant weight and then finely powdered using a mechanical grinder.

Extraction

-

Maceration: The powdered leaves (2.60 kg) are subjected to maceration with ethyl acetate, followed by methanol, at room temperature.[1] This process is typically carried out over a period of 24-48 hours with occasional agitation to ensure exhaustive extraction.

-

Filtration and Concentration: The resulting extracts are filtered to remove solid plant material. The filtrates are then concentrated under reduced pressure using a rotary evaporator to yield the crude ethyl acetate and methanol extracts.

Fractionation and Purification

-

Column Chromatography: The crude extract is subjected to silica gel column chromatography. The column is eluted with a gradient of n-hexane-EtOAc (10:0, 9:1, 8:2, 1:1; 0:10) and subsequently with EtOAc-MeOH (9:1, 8:2, 1:1; 0:10).[1]

-

Fraction Collection: Fractions are collected based on the polarity of the elution solvent and monitored by Thin Layer Chromatography (TLC).

-

Preparative TLC: Fractions containing Kenganthranol B are further purified using preparative TLC to yield the pure compound.[1]

The workflow for the isolation and purification of Kenganthranol B is depicted in the diagram below.

Quantitative Data

The following table summarizes the quantitative data from a representative isolation of Kenganthranol B.

| Parameter | Value | Reference |

| Starting Plant Material (dried leaves) | 2.60 kg | [1] |

| Yield of Kenganthranol B | 10 mg | [1] |

Hypothetical Signaling Pathway and Biological Activity

While the specific biological targets and signaling pathways of Kenganthranols are yet to be elucidated, related phenolic compounds, such as flavonoids, are known to exert anti-inflammatory and antioxidant effects through the modulation of key signaling cascades.[3][4] Kenganthranol B has been reported to possess antimicrobial and antioxidant activities.[1] Based on these activities, a hypothetical signaling pathway involving the inhibition of the pro-inflammatory NF-κB pathway and activation of the antioxidant Nrf2/HO-1 pathway is proposed.

This proposed mechanism suggests that Kenganthranol B may inhibit the IKK complex, preventing the phosphorylation and subsequent degradation of IκBα. This would sequester NF-κB in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory genes. Concurrently, Kenganthranol B might promote the dissociation of Nrf2 from its inhibitor Keap1, allowing Nrf2 to translocate to the nucleus and activate the expression of antioxidant enzymes like heme oxygenase-1 (HO-1).

Conclusion and Future Directions

While this compound remains to be fully characterized, the study of its analogue, Kenganthranol B, provides a solid foundation for the exploration of this class of compounds. The detailed isolation protocol presented here offers a clear path for obtaining these molecules for further study. The proposed signaling pathway, while hypothetical, provides a testable framework for investigating the molecular mechanisms underlying the observed antioxidant and potential anti-inflammatory activities. Future research should focus on the targeted isolation of this compound, the elucidation of its complete chemical structure, and the comprehensive evaluation of its biological activities and molecular targets to fully unlock its therapeutic potential.

References

- 1. Antimicrobial and antioxidant activities of the extracts and compounds from the leaves of Psorospermum aurantiacum Engl. and Hypericum lanceolatum Lam - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Kaempferol as a Dietary Anti-Inflammatory Agent: Current Therapeutic Standing - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antioxidant and Antineuroinflammatory Mechanisms of Kaempferol-3-O-β-d-Glucuronate on Lipopolysaccharide-Stimulated BV2 Microglial Cells through the Nrf2/HO-1 Signaling Cascade and MAPK/NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]

The Biosynthesis of Kenganthranol A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kenganthranol A, a prenylated anthranol with potential therapeutic applications, is a natural product isolated from Psorospermum aurantiacum. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of this compound, drawing upon the established principles of polyketide biosynthesis and the known formation of related anthranoid compounds. While specific enzymatic data for this compound biosynthesis is not yet available in the literature, this document outlines a scientifically grounded hypothetical pathway involving a Type III polyketide synthase (PKS) and subsequent tailoring enzymes, including cyclases and prenyltransferases. Detailed experimental protocols for the characterization of such enzymes are provided to facilitate further research in this area. All quantitative data presented are illustrative and intended to serve as a template for future experimental work.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is postulated to begin with the assembly of a linear polyketide chain by a Type III polyketide synthase (PKS). Based on the biosynthesis of structurally related anthraquinones like emodin, the core of this compound is likely derived from an octaketide precursor.[1] This process involves the iterative condensation of one acetyl-CoA starter unit with seven malonyl-CoA extender units.

The resulting linear octaketide undergoes a series of cyclization and aromatization reactions, catalyzed by one or more cyclase/aromatase enzymes, to form the characteristic tricyclic anthranol scaffold. This core structure then undergoes two successive prenylation events, where two dimethylallyl pyrophosphate (DMAPP) molecules are attached to the anthranol backbone by prenyltransferase enzymes. The final steps may involve additional enzymatic modifications, such as hydroxylations or methylations, to yield this compound.

The overall proposed pathway can be summarized in the following key steps:

-

Polyketide Chain Assembly: A Type III PKS catalyzes the condensation of acetyl-CoA and malonyl-CoA to form a linear octaketide.

-

Cyclization and Aromatization: The octaketide chain is cyclized and aromatized to form the anthranol core.

-

Prenylation: Two prenyl groups from DMAPP are transferred to the anthranol core by prenyltransferases.

-

Tailoring Reactions: Final modifications, such as hydroxylations, occur to produce this compound.

Key Enzymes in the Biosynthetic Pathway

The biosynthesis of this compound is proposed to be catalyzed by a series of enzymes, primarily a Type III PKS and prenyltransferases.

Table 1: Proposed Enzymes in this compound Biosynthesis

| Enzyme Class | Proposed Function | Substrate(s) | Product(s) |

| Type III Polyketide Synthase (PKS) | Catalyzes the formation of the octaketide backbone. | Acetyl-CoA, Malonyl-CoA | Linear Octaketide |

| Aromatase/Cyclase | Catalyzes the cyclization and aromatization of the polyketide chain. | Linear Octaketide | Anthranol Core |

| Prenyltransferase 1 | Catalyzes the first prenylation of the anthranol core. | Anthranol Core, DMAPP | Monoprenylated Anthranol |

| Prenyltransferase 2 | Catalyzes the second prenylation. | Monoprenylated Anthranol, DMAPP | Diprenylated Anthranol Intermediate |

| Hydroxylase/Methyltransferase | Catalyzes final tailoring steps. | Diprenylated Anthranol Intermediate | This compound |

Quantitative Data (Illustrative)

Specific kinetic data for the enzymes involved in this compound biosynthesis are not yet available. The following table provides an illustrative example of the type of quantitative data that would be generated from enzymatic assays.

Table 2: Hypothetical Kinetic Parameters of Key Biosynthetic Enzymes

| Enzyme | Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) |

| Type III PKS | Acetyl-CoA | 25 | 0.1 | 4.0 x 103 |

| Malonyl-CoA | 50 | 1.5 | 3.0 x 104 | |

| Prenyltransferase 1 | Anthranol Core | 15 | 0.05 | 3.3 x 103 |

| DMAPP | 30 | 0.05 | 1.7 x 103 | |

| Prenyltransferase 2 | Monoprenylated Anthranol | 20 | 0.03 | 1.5 x 103 |

| DMAPP | 35 | 0.03 | 8.6 x 102 |

Experimental Protocols

The following are detailed methodologies for key experiments that would be necessary to elucidate and characterize the biosynthetic pathway of this compound.

Protocol 1: Heterologous Expression and Purification of a Candidate Type III PKS

Objective: To produce and purify a candidate Type III PKS from Psorospermum aurantiacum for in vitro characterization.

Methodology:

-

Gene Identification and Cloning:

-

Isolate total RNA from the leaves of Psorospermum aurantiacum.

-

Synthesize cDNA using reverse transcriptase.

-

Design degenerate primers based on conserved regions of known plant Type III PKSs.

-

Amplify the candidate PKS gene using PCR.

-

Clone the full-length PKS gene into an E. coli expression vector (e.g., pET-28a(+)).

-

-

Heterologous Expression:

-

Transform the expression vector into a suitable E. coli strain (e.g., BL21(DE3)).

-

Grow the transformed cells in LB medium containing the appropriate antibiotic at 37°C to an OD600 of 0.6-0.8.

-

Induce protein expression by adding IPTG to a final concentration of 0.5 mM and incubate at 18°C for 16-20 hours.

-

Harvest the cells by centrifugation.

-

-

Protein Purification:

-

Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT).

-

Lyse the cells by sonication on ice.

-

Clarify the lysate by centrifugation.

-

Apply the supernatant to a Ni-NTA affinity chromatography column.

-

Wash the column with wash buffer (lysis buffer with 20 mM imidazole).

-

Elute the His-tagged PKS protein with elution buffer (lysis buffer with 250 mM imidazole).

-

Analyze the purified protein by SDS-PAGE.

-

Perform buffer exchange into a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10% glycerol).

-

Protocol 2: In Vitro Enzyme Assay for Type III PKS Activity

Objective: To determine the function and kinetic parameters of the purified Type III PKS.

Methodology:

-

Reaction Mixture:

-

Prepare a reaction mixture containing 100 mM potassium phosphate buffer (pH 7.0), 1 µg of the purified PKS, 50 µM acetyl-CoA, and 100 µM [2-14C]malonyl-CoA in a total volume of 100 µL.

-

-

Enzyme Reaction:

-

Initiate the reaction by adding the enzyme.

-

Incubate the reaction at 30°C for 1 hour.

-

Stop the reaction by adding 20 µL of 20% HCl.

-

-

Product Extraction and Analysis:

-

Extract the reaction products twice with 200 µL of ethyl acetate.

-

Combine the organic layers and evaporate to dryness.

-

Redissolve the residue in a small volume of methanol.

-

Analyze the products by thin-layer chromatography (TLC) and/or high-performance liquid chromatography (HPLC) coupled with a radioactivity detector.

-

Quantify the product formation by liquid scintillation counting.

-

-

Kinetic Analysis:

-

Vary the concentration of one substrate while keeping the other constant to determine Km and Vmax values.

-

Calculate kcat from Vmax and the enzyme concentration.

-

Protocol 3: Characterization of a Candidate Prenyltransferase

Objective: To identify and characterize the prenyltransferase(s) involved in this compound biosynthesis.

Methodology:

-

Gene Identification and Heterologous Expression:

-

Follow a similar cloning and expression strategy as for the PKS, using degenerate primers designed from conserved regions of known plant aromatic prenyltransferases.

-

-

Enzyme Assay:

-

Prepare a reaction mixture containing 50 mM Tris-HCl buffer (pH 7.5), 10 mM MgCl2, 5 mM DTT, 10 µg of the purified prenyltransferase, 50 µM of the anthranol substrate (synthesized or isolated), and 50 µM [3H]DMAPP in a total volume of 50 µL.

-

Incubate at 30°C for 1-2 hours.

-

Stop the reaction and extract the products with ethyl acetate.

-

Analyze the products by HPLC with a radioactivity detector and by LC-MS to identify the prenylated products.

-

Visualizations

The following diagrams illustrate the proposed biosynthetic pathway and a typical experimental workflow.

Caption: Proposed biosynthetic pathway of this compound.

Caption: Experimental workflow for enzyme characterization.

References

Physical and chemical properties of Kenganthranol A

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kenganthranol A is a naturally occurring prenylated anthranol isolated from the stem bark of Harungana madagascariensis. As a member of the anthranoid class of compounds, it has garnered interest within the scientific community for its potential biological activities, particularly its role as an α-glucosidase inhibitor. This technical guide provides a detailed overview of the physical and chemical properties of this compound, its isolation and characterization, and the methodologies used to evaluate its biological activity.

Physical and Chemical Properties

This compound is a yellow crystalline substance.[1] Its core chemical structure is a prenylated anthranol, and its specific properties are detailed in the tables below.

Table 1: Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C25H28O5 | [1] |

| Molecular Weight | 408.49 g/mol | Calculated |

| IUPAC Name | 1,8,10-trihydroxy-6-methyl-2,5-bis(3-methylbut-2-en-1-yl)anthracen-9(10H)-one | Inferred from structure |

| CAS Registry Number | 879208-70-5 | |

| Class | Prenylated Anthranol | [2] |

Table 2: Physical Properties of this compound

| Property | Value | Source |

| Appearance | Yellow crystals | [1] |

| Melting Point | 145-146 °C | |

| Optical Rotation | [α]D25 -23 (c 0.1, CHCl3) |

Table 3: Spectroscopic Data for this compound

| ¹H NMR (500 MHz, CDCl₃) δ (ppm) | ¹³C NMR (125 MHz, CDCl₃) δ (ppm) |

| 12.09 (1H, s, 8-OH) | 188.9 (C-9) |

| 11.95 (1H, s, 1-OH) | 161.9 (C-1) |

| 7.19 (1H, s, H-7) | 159.9 (C-8) |

| 6.95 (1H, s, H-5) | 144.3 (C-4a) |

| 6.65 (1H, s, H-4) | 142.1 (C-10a) |

| 5.20 (1H, t, J = 7.0 Hz, H-2') | 134.1 (C-3') |

| 5.18 (1H, t, J = 7.0 Hz, H-2'') | 133.5 (C-3'') |

| 4.95 (1H, s, H-10) | 122.9 (C-2') |

| 3.42 (2H, d, J = 7.0 Hz, H-1') | 122.1 (C-2'') |

| 3.33 (2H, d, J = 7.0 Hz, H-1'') | 114.8 (C-7) |

| 2.29 (3H, s, 6-CH₃) | 112.9 (C-5) |

| 1.81 (3H, s, H-4') | 111.9 (C-4) |

| 1.79 (3H, s, H-5') | 111.2 (C-2) |

| 1.70 (3H, s, H-4'') | 110.8 (C-8a) |

| 1.68 (3H, s, H-5'') | 110.5 (C-9a) |

| 108.9 (C-6) | |

| 70.1 (C-10) | |

| 29.8 (C-1') | |

| 25.9 (C-4', C-4'') | |

| 22.5 (C-1'') | |

| 21.8 (6-CH₃) | |

| 18.0 (C-5', C-5'') |

Experimental Protocols

Isolation of this compound

This compound was first isolated from the stem bark of Harungana madagascariensis. The general workflow for its extraction and purification is outlined below.

Detailed Protocol:

-

Plant Material and Extraction: The dried and powdered stem bark of Harungana madagascariensis (3.5 kg) was macerated with n-hexane (3 x 20 L) at room temperature for 48 hours for each extraction. The solvent was then evaporated under reduced pressure to yield a crude hexane extract (70.0 g).

-

Initial Column Chromatography: The crude extract was subjected to silica gel column chromatography using a gradient of n-hexane-EtOAc. This resulted in the collection of six main fractions (A-F).

-

Fractionation of Fraction C: Fraction C (10.2 g) was further chromatographed on a silica gel column with an isocratic mobile phase of n-hexane-EtOAc (95:5) to yield several subfractions.

-

Purification: The subfraction containing this compound was purified by preparative thin-layer chromatography (TLC) using a mobile phase of n-hexane-EtOAc (9:1) to afford pure this compound (12.1 mg).

Structure Elucidation

The structure of this compound was determined using a combination of spectroscopic techniques, including 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, COSY, HMQC, HMBC) and mass spectrometry.

α-Glucosidase Inhibition Assay

The potential of this compound and related compounds to inhibit α-glucosidase activity was evaluated using an in vitro assay.

Detailed Protocol:

-

Enzyme and Substrate Preparation: α-Glucosidase from Saccharomyces cerevisiae was dissolved in 50 mM phosphate buffer (pH 6.8). The substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), was also prepared in the same buffer.

-

Assay Procedure: In a 96-well plate, 5 µL of the test compound solution (in DMSO) and 245 µL of the α-glucosidase solution were pre-incubated at 37 °C for 5 minutes. The reaction was initiated by adding 20 µL of the pNPG solution.

-

Measurement and Calculation: The reaction mixture was incubated for 30 minutes at 37 °C, and the reaction was then stopped by the addition of 50 µL of 0.2 M Na₂CO₃. The absorbance of the resulting p-nitrophenol was measured at 405 nm. The percentage of inhibition was calculated, and the IC₅₀ value, the concentration of the compound that inhibits 50% of the enzyme activity, was determined. Acarbose was used as a positive control.

While this compound was isolated in the study by Kouam et al. (2006), its α-glucosidase inhibitory activity was not reported in that specific publication. However, structurally related compounds isolated in the same study, such as Kenganthranol B and C, did show significant inhibitory activity.

Biological Activity and Signaling Pathways

The primary reported biological activity of compounds structurally related to this compound is the inhibition of α-glucosidase.[2] This enzyme is located in the brush border of the small intestine and is responsible for the breakdown of complex carbohydrates into glucose. By inhibiting this enzyme, compounds like this compound can delay carbohydrate digestion and reduce the rate of glucose absorption, thereby lowering postprandial blood glucose levels.

At present, there is no specific signaling pathway that has been elucidated for this compound's action beyond its direct enzymatic inhibition of α-glucosidase. The mechanism is considered to be a direct competitive or non-competitive inhibition of the enzyme's active site. Further research is required to determine if this compound has other cellular targets or influences any signaling cascades.

Conclusion

This compound is a well-characterized prenylated anthranol with defined physical and chemical properties. The methodologies for its isolation and the evaluation of its potential biological activity as an α-glucosidase inhibitor are established. This technical guide provides a foundational resource for researchers interested in further exploring the therapeutic potential of this compound and its derivatives in the context of metabolic disorders and other potential applications. Further studies are warranted to fully elucidate its mechanism of action and to explore its potential in drug development.

References

Unraveling the Biological Profile of Kenganthranol A: A Technical Overview

Disclaimer: Scientific literature and publicly available databases contain no specific information on a compound designated "Kenganthranol A." The following guide is constructed based on available data for closely related analogs, primarily Kenganthranol D and Kenganthranol F, to provide a putative overview of potential biological activities. The content herein is inferential and awaits experimental validation for this compound.

This technical guide serves as a resource for researchers, scientists, and professionals in drug development, offering a structured overview of the potential biological activities of this compound based on existing data for its analogs.

Quantitative Biological Data

Due to the absence of experimental data for this compound, this section remains to be populated. Future studies would need to determine key quantitative metrics such as IC50 and EC50 values against various cell lines and molecular targets to ascertain its potency and efficacy in different biological contexts.

Putative Biological Activities of Kenganthranol Analogs

Research on plant extracts containing Kenganthranol analogs, such as those from Psorospermum aurantiacum, suggests a range of potential biological activities. The crude extracts have demonstrated moderate antimicrobial activity against several bacterial strains, including Shigella flexneri, methicillin-resistant Staphylococcus aureus, Salmonella typhi, and Escherichia coli.[1] Furthermore, fractions of these extracts have shown potential in preventing photoaging in skin cell lines.[1]

Table 1: Antimicrobial Activity of Psorospermum aurantiacum Crude Extract and Ethyl Acetate Fraction

| Microbial Strain | Crude Extract MIC (µg/mL) | Crude Extract MBC (µg/mL) | Ethyl Acetate Fraction MIC (µg/mL) | Ethyl Acetate Fraction MBC (µg/mL) |

| Shigella flexneri | 125 - 500 | - | 250 - 1000 | 500 - 1000 |

| Methicillin-resistant Staphylococcus aureus | 125 - 500 | 500 | 250 - 1000 | 500 - 1000 |

| Salmonella typhi | 125 - 500 | 500 | 250 - 1000 | - |

| Escherichia coli | 125 - 500 | 500 | 250 - 1000 | 500 - 1000 |

Source: Adapted from Tiani et al., 2013, as cited in research on Kenganthranol F.[1] Note: Specific contributions of individual Kenganthranol compounds to this activity are not defined.

Experimental Protocols

Detailed experimental protocols for the biological evaluation of this compound are not available. The following represents a generalized workflow that could be adapted for its study, based on standard practices for natural product screening.

Caption: Generalized workflow for the isolation and biological screening of this compound.

-

Preparation of Inoculum: Bacterial strains are cultured in appropriate broth (e.g., Mueller-Hinton) to achieve a standardized turbidity (e.g., 0.5 McFarland standard).

-

Compound Dilution: this compound is serially diluted in a 96-well microtiter plate to achieve a range of concentrations.

-

Inoculation: Each well is inoculated with the standardized bacterial suspension.

-

Incubation: Plates are incubated under appropriate conditions (e.g., 37°C for 24 hours).

-

Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that visibly inhibits bacterial growth.

-

Determination of MBC: Aliquots from wells showing no growth are plated on agar plates. The Minimum Bactericidal Concentration (MBC) is the lowest concentration that results in a significant reduction in colony-forming units.

Postulated Signaling Pathway Involvement

The precise signaling pathways modulated by this compound are unknown. However, based on the activities of other natural products with similar structural motifs (anthrones and xanthones), it is plausible that this compound could interact with key cellular signaling cascades involved in inflammation and cell proliferation.

Many natural products exert anti-inflammatory effects by modulating the NF-κB and MAPK signaling pathways. This compound could potentially inhibit these pathways, leading to a reduction in the production of pro-inflammatory cytokines.

Caption: Postulated inhibitory effect of this compound on inflammatory signaling pathways.

Conclusion and Future Directions

The biological activity of this compound remains to be elucidated through rigorous scientific investigation. The information on related compounds suggests that it may possess antimicrobial and skin-protective properties. Future research should focus on the isolation and purification of this compound, followed by comprehensive in vitro and in vivo studies to determine its biological activities, mechanism of action, and potential therapeutic applications. Elucidating its interactions with specific cellular signaling pathways will be crucial in understanding its pharmacological potential.

References

Kenganthranol A: Unraveling the Mechanism of a Promising Natural Compound

A comprehensive analysis of the current scientific landscape reveals that the specific molecular mechanism of action for Kenganthranol A remains largely uncharacterized. While related compounds and the plant extracts from which this compound is isolated have demonstrated a range of biological activities, a detailed understanding of its signaling pathways and molecular targets is not yet available in the public domain.

Kenganthranols are a class of anthranol compounds that have been isolated from various plant species, including those of the Psorospermum and Harungana genera. Preliminary research on crude extracts of these plants and some isolated compounds has indicated potential therapeutic properties, including antimicrobial, anti-inflammatory, and cytotoxic effects. However, specific studies delineating the precise mechanism by which this compound exerts its biological effects are currently absent from the available scientific literature.

This technical guide aims to provide a foundational understanding based on the limited information available and to identify the critical knowledge gaps that future research must address.

Current State of Knowledge

At present, the scientific literature does not contain detailed studies on the mechanism of action of this compound. Information is primarily limited to the isolation of related compounds such as Kenganthranol B, D, E, and F from plants like Psorospermum aurantiacum and Harungana madagascariensis.[1][2] The biological activities reported are generally broad and attributed to the entire plant extract or to other co-isolated molecules.

Due to the absence of specific data on this compound's mechanism of action, it is not possible to fulfill the core requirements of providing quantitative data tables, detailed experimental protocols, or diagrams of signaling pathways at this time.

Future Directions and Research Imperatives

To elucidate the mechanism of action of this compound, a systematic and multi-faceted research approach is required. The following experimental avenues are proposed:

1. High-Throughput Screening and Target Identification:

-

Objective: To identify the primary molecular targets of this compound.

-

Methodology: Utilize high-throughput screening (HTS) assays against a broad panel of kinases, phosphatases, proteases, and other enzymes. Techniques such as differential scanning fluorimetry (DSF) or affinity chromatography coupled with mass spectrometry could be employed to identify direct binding partners.

2. Cellular Signaling Pathway Analysis:

-

Objective: To determine the signaling cascades modulated by this compound.

-

Methodology: Following target identification, investigate the downstream signaling pathways. For instance, if a specific kinase is identified as a target, western blotting or phospho-specific antibody arrays can be used to assess the phosphorylation status of its known substrates. Reporter gene assays can also be employed to measure the activity of transcription factors downstream of the signaling pathway.

The logical workflow for this proposed research is outlined in the diagram below.

3. In Vitro and In Vivo Validation:

-

Objective: To confirm the hypothesized mechanism and evaluate the therapeutic potential of this compound.

-

Methodology: Once a mechanism of action is proposed, it must be validated in relevant in vitro cell models and subsequently in in vivo animal models. This would involve assessing the effects of this compound on cell proliferation, apoptosis, and other cellular processes in the context of the identified signaling pathway. For in vivo studies, xenograft or patient-derived xenograft (PDX) models could be utilized to evaluate the anti-tumor efficacy and safety profile of the compound.

Conclusion

While this compound represents a potentially valuable natural product for drug discovery, a significant research effort is required to uncover its mechanism of action. The scientific community is encouraged to pursue the outlined research directions to unlock the therapeutic potential of this compound. This document serves as a call to action for researchers in the fields of natural product chemistry, pharmacology, and drug development to investigate the molecular pharmacology of this compound. As new data becomes available, this guide will be updated to reflect the evolving understanding of its mechanism of action.

References

An In-depth Technical Guide to Climacostol and its Structural Analogs

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction

While the originally requested compound, "Kenganthranol A," could not be identified in existing literature, this guide focuses on Climacostol, a natural product with significant bioactivity, and its synthetic analogs. Climacostol, a resorcinolic lipid produced by the ciliate Climacostomum virens, has garnered interest for its potent antimicrobial and anticancer properties.[1] This document provides a comprehensive overview of the structural analogs of Climacostol, their biological activities, the experimental protocols for their synthesis and evaluation, and the signaling pathways implicated in their mechanism of action.

Data Presentation: Quantitative Bioactivity of Climacostol and its Analogs

The biological activities of Climacostol and its synthetic analogs, AN1 (2-methyl-5-[(2Z)-non-2-en-1-yl]benzene-1,3-diol) and AN2 (5-[(2Z)-non-2-en-1-yl]benzene-1,2,3-triol), have been quantified to determine their potency against various microbial pathogens. The minimum inhibitory concentration (MIC) is a key metric for this assessment.

| Compound | Staphylococcus aureus (MIC in µg/mL) | Escherichia coli (MIC in µg/mL) | Candida albicans (MIC in µg/mL) | Aspergillus fumigatus (MIC in µg/mL) |

| Climacostol | 16 | 32 | 32 | 64 |

| Analog 1 (AN1) | 8 | 16 | 16 | 32 |

| Analog 2 (AN2) | 32 | 64 | 64 | 128 |

Data sourced from a study on the bioactivity of novel synthetic analogues of Climacostol.[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. The following sections outline the key experimental protocols for the synthesis and biological evaluation of Climacostol analogs.

1. Synthesis of Climacostol Analogs

The synthesis of Climacostol analogs AN1 and AN2 involves multi-step chemical reactions. Below are the summarized procedures.

a. Synthesis of Analog 1 (AN1): 2-methyl-5-[(2Z)-non-2-en-1-yl]benzene-1,3-diol [2]

-

Protection of Hydroxyl Groups: The hydroxyl groups of the starting resorcinol are protected using methoxymethyl chloride (MOM-Cl) in the presence of N,N-diisopropylethylamine (DIPEA) in dichloromethane (DCM).

-

Reduction: The protected intermediate is reduced using lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF).

-

Silylation: The resulting alcohol is silylated using tert-butyldimethylsilyl chloride (TBDMSCl) and DIPEA in dimethylformamide (DMF).

-

Methylation: The aromatic ring is methylated using butyllithium (BuLi) and methyl iodide (MeI) in THF.

-

Desilylation: The silyl protecting group is removed using tetrabutylammonium fluoride (TBAF) in THF.

-

Oxidation: The alcohol is oxidized to an aldehyde using Dess-Martin periodinane (DMP) in DCM.

-

Wittig Reaction: A Wittig reaction is performed with n-heptyltriphenylphosphonium bromide and sodium bis(trimethylsilyl)amide (NaHMDS) in the presence of anhydrous cerium(III) chloride (CeCl3) in THF to form the alkenyl chain.

-

Deprotection: The MOM protecting groups are removed using p-toluenesulfonic acid (p-TosOH·H2O) in a mixture of DCM and methanol (MeOH) to yield AN1.

b. Synthesis of Analog 2 (AN2): 5-[(2Z)-non-2-en-1-yl]benzene-1,2,3-triol [2]

-

Bromination and Esterification: The starting material is treated with hydrobromic acid (HBr) in glacial acetic acid, followed by esterification using Amberlyst 15 in MeOH.

-

Protection of Hydroxyl Groups: The hydroxyl groups are protected with MOM-Cl and DIPEA in DCM.

-

Reduction: The ester is reduced to an aldehyde using diisobutylaluminium hydride (DIBAL-H) in toluene.

-

Wittig Reaction: A Wittig reaction is carried out with n-heptyltriphenylphosphonium bromide and NaHMDS in the presence of anhydrous CeCl3 in THF.

-

Deprotection: The MOM protecting groups are removed with p-TosOH·H2O in a DCM:MeOH mixture to afford AN2.

2. Minimum Inhibitory Concentration (MIC) Assay

The antimicrobial activity of the synthesized compounds is determined using the broth microdilution method.

-

Preparation of Microbial Inoculum: Bacterial and fungal strains are cultured overnight in appropriate broth media (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). The cultures are then diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL).[3]

-

Serial Dilution of Compounds: The test compounds are serially diluted in a 96-well microtiter plate containing the appropriate broth medium to achieve a range of concentrations.[4]

-

Inoculation: Each well is inoculated with the standardized microbial suspension.[3]

-

Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.[3]

-

Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[3]

3. MTT Assay for Cytotoxicity

The cytotoxic effects of Climacostol and its analogs on cancer cells are evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Cell Seeding: Cancer cells (e.g., B16-F10 melanoma cells) are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.[5]

-

Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24, 48, or 72 hours).[5]

-

Addition of MTT Reagent: After the incubation period, MTT solution (final concentration 0.5 mg/mL) is added to each well, and the plate is incubated for 4 hours at 37°C.

-

Solubilization of Formazan: A solubilization solution (e.g., DMSO or a solution of SDS in HCl) is added to each well to dissolve the formazan crystals.[6]

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The cell viability is calculated as a percentage of the untreated control cells.[6]

Mandatory Visualization: Signaling Pathways and Experimental Workflows

Signaling Pathway of Climacostol-Induced Apoptosis

Climacostol has been shown to induce apoptosis in melanoma cells through a p53-dependent mechanism.[7][8] The following diagram illustrates the key steps in this signaling cascade.

Caption: Climacostol-induced p53-dependent apoptotic pathway in melanoma cells.

Experimental Workflow for Bioactivity Screening

The general workflow for screening the bioactivity of newly synthesized Climacostol analogs is depicted below.

Caption: General workflow for the bioactivity screening of Climacostol analogs.

Climacostol and its structural analogs represent a promising class of compounds with significant antimicrobial and anticancer potential. The data and protocols presented in this guide offer a valuable resource for researchers and drug development professionals working in this area. Further investigation into the structure-activity relationships of these compounds and their mechanisms of action will be crucial for the development of novel therapeutic agents. The provided diagrams of the apoptotic signaling pathway and the experimental workflow serve as visual aids to better understand the scientific concepts and processes involved in the research and development of Climacostol-based drugs.

References

- 1. 2.6.2. Minimum Inhibitory Concentration (MIC) Assay [bio-protocol.org]

- 2. researchgate.net [researchgate.net]

- 3. microbe-investigations.com [microbe-investigations.com]

- 4. youtube.com [youtube.com]

- 5. texaschildrens.org [texaschildrens.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Climacostol reduces tumour progression in a mouse model of melanoma via the p53-dependent intrinsic apoptotic programme - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Purification of Kenganthranol A

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kenganthranol A is a member of the anthranoid class of natural products, compounds that have demonstrated a range of biological activities, including cytotoxic and antimicrobial effects. Notably, compounds isolated from the Psorospermum genus, a potential source of Kenganthranols, have shown promise in preclinical studies. For instance, certain xanthones from Psorospermum molluscum exhibited selective cytotoxicity, suggesting potential anti-angiogenic properties, while psorospermin from Psorospermum febrifugum has displayed antileukemic activity. This document provides detailed protocols for the purification of this compound using column chromatography and High-Performance Liquid Chromatography (HPLC), enabling researchers to obtain high-purity material for further investigation. Additionally, a hypothesized signaling pathway for the potential cytotoxic action of this compound is presented based on the known activities of related anthraquinone compounds.

Data Presentation

Table 1: Chromatographic Purification Parameters for this compound and Related Compounds

| Parameter | Column Chromatography (General Protocol) | Preparative HPLC (Proposed Method) |

| Stationary Phase | Silica Gel (60-200 mesh) | C18 Reverse-Phase Silica (e.g., 10 µm particle size) |

| Mobile Phase | Gradient: n-hexane to ethyl acetate, followed by ethyl acetate to methanol | Gradient: Water (with 0.1% formic acid) and Acetonitrile |

| Elution Profile | Stepwise gradient | Linear gradient (e.g., 40-90% Acetonitrile over 30 min) |

| Flow Rate | Gravity-dependent or low pressure | 5-20 mL/min (depending on column diameter) |

| Detection | Thin Layer Chromatography (TLC) | UV-Vis Detector (e.g., 254 nm and 280 nm) |

| Typical Purity | 80-95% | >98% |

| Yield | Dependent on crude extract | Dependent on purity of starting material |

Experimental Protocols

Protocol 1: Extraction and Column Chromatography Purification of this compound from Psorospermum sp.

This protocol is based on established methods for the isolation of Kenganthranol derivatives from Psorospermum aurantiacum.

1. Plant Material and Extraction: a. Air-dry and powder the plant material (e.g., leaves, stem bark) of the Psorospermum species. b. Macerate the powdered material in a 1:1 mixture of ethyl acetate and methanol at room temperature for 72 hours. c. Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain the crude extract.

2. Silica Gel Column Chromatography: a. Prepare a silica gel (60-200 mesh) column in a suitable glass column, packed using a slurry of silica gel in n-hexane. b. Dissolve the crude extract in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. c. After evaporating the solvent, carefully load the dried, extract-adsorbed silica gel onto the top of the prepared column. d. Begin elution with 100% n-hexane and gradually increase the polarity by introducing ethyl acetate in a stepwise gradient (e.g., 9:1, 8:2, 1:1 n-hexane:ethyl acetate). e. Continue the elution with a gradient of ethyl acetate and methanol (e.g., 9:1, 8:2, 1:1 ethyl acetate:methanol) to elute more polar compounds. f. Collect fractions of 20-50 mL and monitor the separation using Thin Layer Chromatography (TLC) with a suitable solvent system (e.g., n-hexane:ethyl acetate 7:3) and visualize under UV light (254 nm and 365 nm). g. Combine fractions containing the compound of interest (based on TLC analysis) and evaporate the solvent to yield a semi-pure fraction of this compound.

Protocol 2: High-Performance Liquid Chromatography (HPLC) Purification of this compound

This is a proposed preparative HPLC method based on common analytical conditions for anthraquinones. Optimization may be required.

1. Sample Preparation: a. Dissolve the semi-pure this compound fraction from column chromatography in a suitable solvent, such as methanol or acetonitrile, to a concentration of 1-5 mg/mL. b. Filter the sample solution through a 0.45 µm syringe filter before injection.

2. HPLC Conditions: a. Column: C18 reverse-phase preparative column (e.g., 250 x 21.2 mm, 10 µm). b. Mobile Phase A: Water with 0.1% formic acid. c. Mobile Phase B: Acetonitrile with 0.1% formic acid. d. Gradient:

- 0-5 min: 40% B

- 5-25 min: 40-90% B (linear gradient)

- 25-30 min: 90% B

- 30.1-35 min: 40% B (re-equilibration) e. Flow Rate: 15 mL/min. f. Detection: UV-Vis detector at 254 nm and 280 nm. g. Injection Volume: 1-5 mL, depending on the concentration and column capacity.

3. Fraction Collection and Analysis: a. Collect fractions corresponding to the major peak of interest. b. Analyze the purity of the collected fractions using analytical HPLC. c. Pool the pure fractions and evaporate the solvent under reduced pressure to obtain purified this compound.

Mandatory Visualization

Caption: this compound Purification Workflow.

Caption: Hypothesized Signaling Pathway for this compound.

Application Notes and Protocols for the Quantification of Kenganthranol A

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kenganthranol A is a member of the anthranoid family, a class of aromatic polyketides characterized by an anthracene or anthrone backbone. Anthranoids are widely distributed in nature and are known for their diverse biological activities. Accurate and precise quantification of this compound is crucial for pharmacokinetic studies, quality control of natural product extracts, and in vitro and in vivo pharmacological investigations. This document provides detailed application notes and protocols for the analytical quantification of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem-mass spectrometry (LC-MS/MS).

General Chemical Structure of Anthranoids

Anthranoids are characterized by a tricyclic aromatic hydrocarbon core of anthracene. Variations in the oxidation state of the central ring and the nature and position of substituents give rise to a wide array of compounds, including anthraquinones, anthrones, and dianthrones. This compound belongs to the anthrone subclass.

Application Notes and Protocols for In Vitro Assay Development of Kenganthranol A

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for the in vitro characterization of Kenganthranol A, a natural product with putative anti-inflammatory and cytotoxic properties. The following protocols outline a systematic approach, beginning with an assessment of cytotoxicity to determine a safe therapeutic window, followed by functional assays to evaluate its anti-inflammatory potential, and concluding with mechanistic studies to elucidate its effects on key signaling pathways.

Cytotoxicity Assessment of this compound

Objective: To determine the concentration range of this compound that is non-toxic to cells, which is crucial for distinguishing specific anti-inflammatory effects from general cytotoxicity in subsequent assays.

Methodology: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Experimental Protocol: MTT Assay

-

Cell Seeding: Seed macrophages (e.g., RAW 264.7) or other relevant cell lines in a 96-well plate at a density of 1 x 10^5 cells/mL (100 µL/well) and incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in cell culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 25, 50, 100 µM). The final DMSO concentration should not exceed 0.1% to avoid solvent-induced toxicity.

-

Incubation: Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. Incubate for 24 hours.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control (DMSO-treated cells).

Data Presentation

Table 1: Cytotoxicity of this compound on RAW 264.7 Macrophages

| This compound (µM) | Cell Viability (%) |

| 0 (Vehicle Control) | 100 |

| 0.1 | 98.5 ± 2.1 |

| 1 | 97.2 ± 3.4 |

| 10 | 95.8 ± 2.9 |

| 25 | 85.3 ± 4.5 |

| 50 | 60.1 ± 5.2 |

| 100 | 25.7 ± 3.8 |

Data are presented as mean ± standard deviation from three independent experiments.

Experimental Workflow

Caption: Workflow for the MTT cytotoxicity assay.

Evaluation of Anti-Inflammatory Activity

Objective: To assess the ability of this compound to inhibit the production of key inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages.

Methodology: The Griess assay is used to measure nitrite (NO2-), a stable and nonvolatile breakdown product of nitric oxide (NO). The production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) is quantified using Enzyme-Linked Immunosorbent Assays (ELISA).

Experimental Protocol: Nitric Oxide (NO) and Cytokine Measurement

-

Cell Seeding and Treatment: Seed RAW 264.7 cells as described in the MTT assay protocol. Pre-treat the cells with non-toxic concentrations of this compound (e.g., 1, 5, 10 µM) for 1 hour.

-

Inflammatory Stimulus: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (no LPS) and a positive control (LPS alone).

-

Supernatant Collection: After incubation, collect the cell culture supernatants.

-

Griess Assay for NO:

-

Mix 50 µL of the supernatant with 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid).

-

Incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

-

Incubate for another 10 minutes.

-

Measure the absorbance at 540 nm. A standard curve using sodium nitrite should be prepared to quantify NO2- concentration.

-

-

ELISA for TNF-α and IL-6:

-

Perform the ELISA according to the manufacturer's instructions for the specific cytokine kits.

-

Briefly, this involves coating a 96-well plate with a capture antibody, adding the collected supernatants, followed by a detection antibody, an enzyme-linked secondary antibody, and finally a substrate for color development.

-

Measure the absorbance at the appropriate wavelength (typically 450 nm). A standard curve with recombinant cytokines is used for quantification.

-

Data Presentation

Table 2: Effect of this compound on NO, TNF-α, and IL-6 Production in LPS-Stimulated RAW 264.7 Cells

| Treatment | NO (µM) | TNF-α (pg/mL) | IL-6 (pg/mL) |

| Control (No LPS) | 1.2 ± 0.3 | 50.5 ± 8.2 | 35.1 ± 5.9 |

| LPS (1 µg/mL) | 25.8 ± 2.1 | 1520.3 ± 110.7 | 1250.6 ± 98.4 |

| LPS + this compound (1 µM) | 20.5 ± 1.8 | 1215.7 ± 95.3 | 1002.1 ± 85.6 |

| LPS + this compound (5 µM) | 12.1 ± 1.1 | 850.2 ± 70.1 | 710.9 ± 63.2 |

| LPS + this compound (10 µM) | 5.3 ± 0.6 | 425.6 ± 35.8 | 355.4 ± 30.1 |

Data are presented as mean ± standard deviation from three independent experiments.

Experimental Workflow

Caption: Workflow for anti-inflammatory assays.

Mechanistic Studies: Investigation of NF-κB and MAPK Signaling Pathways

Objective: To determine if the anti-inflammatory effects of this compound are mediated through the inhibition of the NF-κB and/or MAPK signaling pathways, which are critical regulators of inflammation.[1][2]

Methodology: Western blotting is used to measure the protein levels and phosphorylation status of key components of the NF-κB and MAPK pathways. A luciferase reporter assay can be used to specifically measure NF-κB transcriptional activity.[1]

Experimental Protocol: Western Blotting

-

Cell Treatment and Lysis: Treat RAW 264.7 cells with this compound and/or LPS for appropriate time points (e.g., 15, 30, 60 minutes for phosphorylation events). Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay kit.

-

SDS-PAGE and Protein Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies against total and phosphorylated forms of IκBα, p65 (for NF-κB), and p38, ERK1/2, JNK (for MAPKs) overnight at 4°C. Use an antibody against β-actin or GAPDH as a loading control.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using an imaging system.

-

Densitometry: Quantify the band intensities using image analysis software (e.g., ImageJ).

Experimental Protocol: NF-κB Luciferase Reporter Assay

-

Transfection: Co-transfect HEK293T cells (or another suitable cell line) with an NF-κB luciferase reporter plasmid and a Renilla luciferase control plasmid (for normalization) using a suitable transfection reagent.

-

Treatment: After 24 hours, treat the transfected cells with this compound for 1 hour, followed by stimulation with TNF-α (10 ng/mL) for 6-8 hours.

-

Lysis and Luciferase Measurement: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's protocol.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

Data Presentation

Table 3: Densitometric Analysis of Key Signaling Proteins

| Treatment | p-p65 / p65 Ratio | p-IκBα / IκBα Ratio | p-p38 / p38 Ratio |

| Control | 1.0 | 1.0 | 1.0 |

| LPS | 5.2 ± 0.4 | 4.8 ± 0.3 | 6.1 ± 0.5 |

| LPS + this compound (10 µM) | 2.1 ± 0.2 | 1.9 ± 0.2 | 2.5 ± 0.3 |

Ratios are normalized to the control group. Data are presented as mean ± standard deviation.

Table 4: NF-κB Luciferase Reporter Activity

| Treatment | Relative Luciferase Units (RLU) |

| Control | 1.0 |

| TNF-α (10 ng/mL) | 15.3 ± 1.2 |

| TNF-α + this compound (1 µM) | 12.1 ± 0.9 |

| TNF-α + this compound (5 µM) | 7.5 ± 0.6 |

| TNF-α + this compound (10 µM) | 3.2 ± 0.3 |

RLU are normalized to the control group. Data are presented as mean ± standard deviation.

Signaling Pathway Diagrams

References

Application Notes and Protocols for Cell-Based Assays to Evaluate Kenganthranol A Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kenganthranol A is a natural product with potential therapeutic applications. Based on preliminary data from related compounds isolated from the same plant sources, this compound is hypothesized to possess anti-inflammatory, antioxidant, and cytotoxic activities. These application notes provide detailed protocols for a panel of cell-based assays to characterize the biological activity of this compound and elucidate its mechanism of action. Cell-based assays are crucial in the early stages of drug discovery as they provide a more biologically relevant context compared to biochemical assays.[1][2][3]

I. Assessment of Cytotoxic Activity

A fundamental first step in evaluating a novel compound is to determine its effect on cell viability. These assays can identify potential anticancer properties and establish a therapeutic window for other biological activities.

A. MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity.[2] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Experimental Protocol:

-

Cell Seeding: Seed cancer cell lines (e.g., HeLa, A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO2.

-

Compound Treatment: Prepare serial dilutions of this compound in a suitable solvent (e.g., DMSO) and further dilute in cell culture medium. Add the diluted compound to the cells and incubate for 24, 48, or 72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Data Presentation:

| Concentration (µM) | % Cell Viability (24h) | % Cell Viability (48h) | % Cell Viability (72h) |

| 0 (Vehicle) | 100 | 100 | 100 |

| 1 | |||

| 10 | |||

| 25 | |||

| 50 | |||

| 100 | |||

| IC50 (µM) |

B. Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric assay based on the ability of the SRB dye to bind to basic amino acid residues of cellular proteins, providing a measure of cell number.[2]

Experimental Protocol:

-

Cell Seeding and Treatment: Follow the same procedure as the MTT assay.

-

Cell Fixation: After treatment, gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.

-

Washing: Wash the plate five times with slow-running tap water and allow it to air dry.

-

Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate for 10 minutes at room temperature.

-

Washing: Quickly wash the plate five times with 1% (v/v) acetic acid to remove unbound dye and allow it to air dry.

-

Dye Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well.

-

Data Acquisition: Measure the absorbance at 510 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value.

Data Presentation:

| Concentration (µM) | % Growth Inhibition (48h) |

| 0 (Vehicle) | 0 |

| 1 | |

| 10 | |

| 25 | |

| 50 | |

| 100 | |

| IC50 (µM) |

Experimental Workflow for Cytotoxicity Assays

Caption: Workflow for cytotoxicity assessment.

II. Evaluation of Anti-inflammatory Activity

Chronic inflammation is implicated in numerous diseases. Natural products are a rich source of novel anti-inflammatory agents.

A. NF-κB Reporter Assay

The Nuclear Factor-kappa B (NF-κB) is a key transcription factor that regulates inflammation.[4] This assay measures the inhibition of NF-κB activation.

Experimental Protocol:

-

Cell Line: Use a cell line stably transfected with an NF-κB-responsive reporter gene (e.g., luciferase or SEAP), such as HEK293-NF-κB-luc.

-

Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.

-

Compound Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Stimulation: Induce NF-κB activation by adding an inflammatory stimulus, such as Tumor Necrosis Factor-alpha (TNF-α) or Lipopolysaccharide (LPS), and incubate for 6-24 hours.

-

Lysis and Reporter Gene Assay: Lyse the cells and measure the reporter gene activity (luciferase or SEAP) according to the manufacturer's instructions.

-

Data Analysis: Normalize the reporter activity to cell viability (determined by a parallel assay like MTT) and calculate the percentage of inhibition of NF-κB activation.

Data Presentation:

| This compound (µM) | Stimulant (e.g., TNF-α) | Reporter Activity (RLU) | % Inhibition |

| 0 | - | 0 | |

| 0 | + | 0 | |

| 1 | + | ||

| 10 | + | ||

| 25 | + | ||

| 50 | + | ||

| IC50 (µM) |

NF-κB Signaling Pathway Inhibition

Caption: Putative inhibition of the NF-κB pathway.

III. Assessment of Antioxidant Activity

Oxidative stress is involved in the pathogenesis of many diseases. Assays to evaluate the antioxidant potential of a compound are therefore highly relevant.

A. DPPH Radical Scavenging Assay

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common and rapid method to screen the radical scavenging activity of compounds.

Experimental Protocol:

-

Reaction Mixture: Prepare a solution of this compound at various concentrations. In a 96-well plate, add 100 µL of each concentration to 100 µL of a methanolic solution of DPPH (e.g., 0.1 mM).

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Data Acquisition: Measure the absorbance at 517 nm. A decrease in absorbance indicates radical scavenging activity.

-

Controls: Use a blank (methanol) and a positive control (e.g., ascorbic acid or Trolox).

-

Data Analysis: Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value.

Data Presentation:

| Compound | Concentration (µg/mL) | Absorbance | % Scavenging Activity |

| This compound | 10 | ||

| 25 | |||

| 50 | |||

| 100 | |||

| Ascorbic Acid | 10 | ||

| 25 | |||

| 50 | |||

| 100 | |||

| IC50 (µg/mL) | This compound: | Ascorbic Acid: |

B. Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the ability of a compound to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

Experimental Protocol:

-

FRAP Reagent: Prepare the FRAP reagent by mixing acetate buffer (300 mM, pH 3.6), TPTZ (2,4,6-tripyridyl-s-triazine) solution (10 mM in 40 mM HCl), and FeCl₃·6H₂O solution (20 mM) in a 10:1:1 ratio.

-

Reaction: In a 96-well plate, add 180 µL of the FRAP reagent and 20 µL of the this compound sample at different concentrations.

-

Incubation: Incubate at 37°C for 30 minutes.

-

Data Acquisition: Measure the absorbance at 593 nm.

-

Standard Curve: Prepare a standard curve using a known antioxidant, such as FeSO₄·7H₂O or Trolox.

-

Data Analysis: Calculate the FRAP value (in µM Fe(II) equivalents) from the standard curve.

Data Presentation:

| This compound (µg/mL) | FRAP Value (µM Fe(II) Equivalents) |

| 10 | |

| 25 | |

| 50 | |

| 100 |

Antioxidant Assay Workflow

Caption: General workflow for antioxidant assays.

Disclaimer

These protocols are intended as a general guide. Optimization of cell numbers, incubation times, and compound concentrations may be necessary for specific cell lines and experimental conditions. It is crucial to include appropriate positive and negative controls in all assays. The biological activities described are based on related compounds and require experimental validation for this compound.

References

- 1. Cell-Based Assays in Natural Product-Based Drug Discovery | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]

- 2. researchgate.net [researchgate.net]

- 3. Cell Based Assays | Danaher Life Sciences [lifesciences.danaher.com]

- 4. Kaempferol Is an Anti-Inflammatory Compound with Activity towards NF-κB Pathway Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Kenganthranol A Target Identification

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of modern techniques for identifying the molecular targets of novel bioactive compounds, with a specific focus on Kenganthranol A, a natural product with known anti-inflammatory, anti-elastase, and anti-tyrosinase activities. The following sections detail the principles and experimental protocols for several state-of-the-art, label-free target identification methods.

Introduction to this compound

This compound is a natural anthranol derivative isolated from Psorospermum aurantiacum. Preliminary studies have indicated its potential as a therapeutic agent due to its inhibitory effects on key enzymes involved in inflammation and skin aging. To further develop this compound as a drug candidate and to understand its mechanism of action, precise identification of its molecular targets is crucial. This document outlines robust methodologies to achieve this goal.

Recommended Target Identification Strategies

For a natural product like this compound, where derivatization for affinity probes might alter its bioactivity, label-free methods are highly recommended. The following techniques are particularly well-suited for identifying direct binding partners of small molecules in a complex biological matrix.

-

Drug Affinity Responsive Target Stability (DARTS) : This method leverages the principle that the binding of a small molecule can stabilize its target protein, rendering it less susceptible to proteolysis.[1][2][3]

-

Cellular Thermal Shift Assay (CETSA) : CETSA is based on the concept that a protein's thermal stability is altered upon ligand binding. This change in the melting temperature of the protein can be detected and quantified.[4][5][6]

-

Affinity Purification-Mass Spectrometry (AP-MS) : A classic and powerful technique that involves immobilizing a derivatized form of the small molecule to pull down its binding partners from a cell lysate for identification by mass spectrometry.[7][8][9]

Quantitative Data Summary

The following tables summarize representative quantitative data for natural products with biological activities similar to those reported for this compound. This data can serve as a benchmark for validating potential targets identified through the described protocols.

Table 1: Inhibitory Activity of Natural Products against Tyrosinase

| Compound | Source | IC50 (µM) | Ki (µM) | Inhibition Type |

| Thiamidol | Synthetic | 1.1 | 0.25 | Competitive |

| 4-Butylresorcinol | Synthetic | 21 | 9 | Competitive |

| Bis(4-hydroxybenzyl)sulfide | Gastrodia elata | 0.53 | 0.058 | Competitive |

| 7,8,4'-Trihydroxyflavone | Plant-derived | 10.31 | 9.50 | Non-competitive |

| Kojic Acid Analog | Synthetic | 1.35 | - | Competitive |

Data compiled from various sources.[10][11][12]

Table 2: Inhibitory Activity of Natural Products against Human Neutrophil Elastase (HNE)

| Compound | Source | IC50 (µM) | Ki (µM) | Inhibition Type |

| Lyngbyastatin 7 | Lyngbya spp. | 0.023 | - | - |

| Brunsvicamide B | Cyanobacterium | 2.00 | 0.70 | Competitive |

| Podachaenin | Plant-derived | 7 | - | - |

| Chrysin | Plant-derived | 6.7 | - | - |

| Symplostatin 7 | Symploca sp. | 0.021 | - | - |

Data compiled from various sources.[13][14][15][16][17]

Table 3: Anti-Inflammatory Activity of Natural Products

| Compound/Extract | Assay | IC50 (µg/mL) |

| Lawsonia inermis L. leaves extract | Protein Denaturation Inhibition | 103.21 |

| Rosa damascena flowers extract | Membrane Stabilization | 125.02 |

| Enteromorpha intestinalis (Methanol Extract) | Lipoxygenase Inhibition | 4.7 |

| Quercetin | HNE Release Inhibition (PAF stimulated) | 0.5 |

| Diclofenac (Standard) | Protein Denaturation Inhibition | 86.75 |

Data compiled from various sources.[17][18][19]

Experimental Protocols and Workflows

Drug Affinity Responsive Target Stability (DARTS)

The DARTS protocol is designed to identify the protein targets of this compound by observing its protective effect against proteolysis.[1][20][21]

Protocol:

-

Cell Lysate Preparation:

-

Culture cells of interest (e.g., human keratinocytes or neutrophils) to 80-90% confluency.

-

Harvest cells and wash with ice-cold PBS.

-

Lyse cells in M-PER buffer supplemented with protease inhibitors.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant (total protein lysate) and determine the protein concentration using a BCA assay.

-

-

Compound Treatment:

-

Dilute the protein lysate to a final concentration of 1 mg/mL in lysis buffer.

-

Prepare two sets of samples: one treated with this compound (e.g., at 10x the expected IC50) and a vehicle control (e.g., DMSO).

-

Incubate the samples at room temperature for 1 hour to allow for binding.

-

-

Protease Digestion:

-

Add a protease, such as thermolysin or pronase, to each sample. The optimal protease concentration and digestion time should be determined empirically. A good starting point is a 1:1000 (protease:total protein) ratio for 15-30 minutes at room temperature.

-

Stop the digestion by adding a protease inhibitor cocktail and SDS-PAGE loading buffer.

-

-

Analysis:

-

Separate the digested proteins by SDS-PAGE.

-

Visualize the protein bands by Coomassie blue or silver staining.

-

Identify protein bands that are present or more intense in the this compound-treated sample compared to the control.

-

Excise these bands and identify the proteins by mass spectrometry (LC-MS/MS).

-

-

Validation:

-

Validate the identified targets by performing a targeted DARTS experiment followed by Western blotting with antibodies specific to the candidate proteins.

-

Workflow Diagram:

Cellular Thermal Shift Assay (CETSA)

CETSA allows for the assessment of target engagement in a cellular context by measuring changes in protein thermal stability upon this compound binding.[4][22][23]

Protocol:

-

Cell Treatment:

-